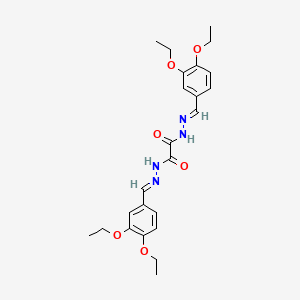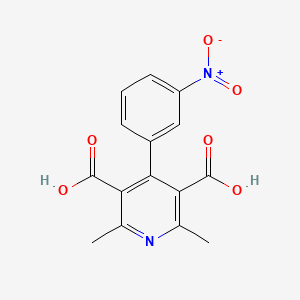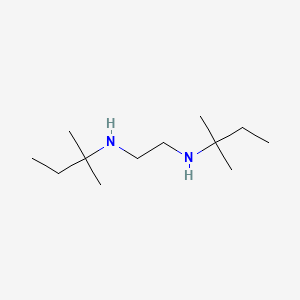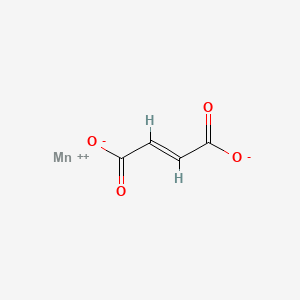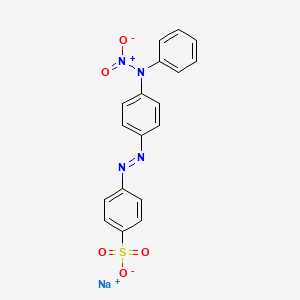
Sodium 4-((4-(nitroanilino)phenyl)azo)benzenesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 4-((4-(nitroanilino)phenyl)azo)benzenesulphonate is a synthetic organic compound known for its vibrant color and utility in various chemical applications. It is a member of the azo compound family, characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This compound is often used as a dye or pigment due to its intense coloration properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-((4-(nitroanilino)phenyl)azo)benzenesulphonate typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of aniline to form 4-nitroaniline. This intermediate is then diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt. The diazonium salt is subsequently coupled with sodium benzenesulphonate under alkaline conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reactant concentrations is maintained to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to optimize the production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Sodium 4-((4-(nitroanilino)phenyl)azo)benzenesulphonate can undergo oxidation reactions, particularly at the nitro group, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form amines, which can further participate in various chemical transformations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are often used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitro compounds are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of aromatic amines.
Substitution: Introduction of various functional groups such as halogens, sulfonates, and nitro groups.
Wissenschaftliche Forschungsanwendungen
Sodium 4-((4-(nitroanilino)phenyl)azo)benzenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of colored plastics, textiles, and inks.
Wirkmechanismus
The mechanism of action of Sodium 4-((4-(nitroanilino)phenyl)azo)benzenesulphonate involves its interaction with molecular targets through its azo and nitro groups. The compound can form complexes with metal ions, which can alter its electronic properties and enhance its utility in various applications. The azo group can participate in electron transfer reactions, making it useful in redox processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium 4-((4-(dimethylamino)phenyl)azo)benzenesulphonate
- Sodium 4-((4-(aminophenyl)azo)benzenesulphonate
- Sodium 4-((4-(hydroxyphenyl)azo)benzenesulphonate
Uniqueness
Sodium 4-((4-(nitroanilino)phenyl)azo)benzenesulphonate is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability. The nitro group also enhances the compound’s ability to participate in redox reactions, making it valuable in various chemical processes.
Eigenschaften
CAS-Nummer |
85252-31-9 |
|---|---|
Molekularformel |
C18H13N4NaO5S |
Molekulargewicht |
420.4 g/mol |
IUPAC-Name |
sodium;4-[[4-(N-nitroanilino)phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C18H14N4O5S.Na/c23-22(24)21(16-4-2-1-3-5-16)17-10-6-14(7-11-17)19-20-15-8-12-18(13-9-15)28(25,26)27;/h1-13H,(H,25,26,27);/q;+1/p-1 |
InChI-Schlüssel |
IUBFHWFPJDBGKN-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)N=NC3=CC=C(C=C3)S(=O)(=O)[O-])[N+](=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




